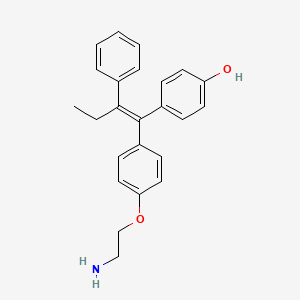

![molecular formula C10H14N2O6 B583963 [2'-13C]ribothymidine CAS No. 478510-98-4](/img/structure/B583963.png)

[2'-13C]ribothymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

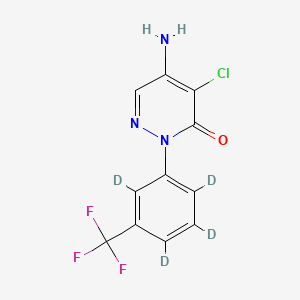

“[2’-13C]ribothymidine” is a biochemical used for proteomics research . It is a variant of ribothymidine, which is a pyrimidine deoxynucleoside. Ribothymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It is also known as 5-Methyluridine and contains a thymine base joined to a ribose pentose sugar .

Synthesis Analysis

The synthesis of ribothymidine has been explored in the context of nucleolipids. Extending the functional utility of nucleolipids to natural nucleosides such as cytidine and ribothymidine would facilitate the development of supramolecular gels and responsive smart materials . Long-acyl chain conjugated novel cytidine and ribothymidine nucleolipids have been reported .Molecular Structure Analysis

The molecular formula of [2’-13C]ribothymidine is (13-C)C9H14N2O6, and its molecular weight is 259.22 . Ribothymidine is a structural derivative of uracil, which has a molecular formula of C4H4N2O2 .Chemical Reactions Analysis

The chemical reactions involving ribothymidine are complex and can result in significant differences in the self-assembling processes of nucleolipids . For instance, when the fatty acid acyl chain is attached onto the cytidine (diacylated) or ribothymidine (triacylated), it does not support organogelation .Physical And Chemical Properties Analysis

The physical and chemical properties of ribothymidine are crucial for its function. For instance, the ribothymidine content of mammalian tRNAPhe can be correlated with the ability of these tRNAs to function in vitro in a low-magnesium (6 mM), ribosome wash factor-dependent, poly (U)-directed poly (Phe) synthesis system from rat liver .Mécanisme D'action

Orientations Futures

The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . The use of [2’-13C]ribothymidine and similar biochemicals in proteomics research is expected to continue and expand, particularly as techniques for their synthesis and analysis continue to evolve .

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-FOMPHFHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)